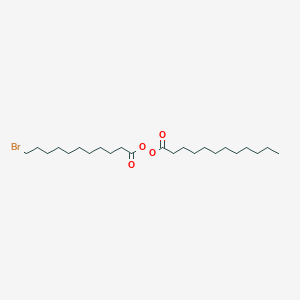

11-Bromoundecanoyl dodecaneperoxoate

Beschreibung

11-Bromoundecanoyl dodecaneperoxoate is a brominated organic peroxide ester characterized by a long alkyl chain (11-carbon undecanoyl group) substituted with a bromine atom at the 11th position and a dodecaneperoxoate (12-carbon peroxide ester) moiety. This compound combines reactive functional groups—a bromine atom and a peroxide linkage—making it highly reactive and thermally sensitive. However, its peroxide group necessitates stringent handling protocols to avoid hazardous decomposition, similar to other organic peroxides .

Synthesis likely involves bromination of undecanoyl precursors followed by esterification with dodecaneperoxoic acid. While direct evidence for its synthesis is unavailable, analogous procedures for brominated alkanes (e.g., 1-bromododecane) involve hydrobromic acid and sulfuric acid under reflux conditions .

Eigenschaften

CAS-Nummer |

114333-35-6 |

|---|---|

Molekularformel |

C23H43BrO4 |

Molekulargewicht |

463.5 g/mol |

IUPAC-Name |

11-bromoundecanoyl dodecaneperoxoate |

InChI |

InChI=1S/C23H43BrO4/c1-2-3-4-5-6-7-10-13-16-19-22(25)27-28-23(26)20-17-14-11-8-9-12-15-18-21-24/h2-21H2,1H3 |

InChI-Schlüssel |

KKMQTXNDPBXAJF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCCBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-Bromoundecanoyl dodecaneperoxoate typically involves the bromination of undecanoic acid followed by the introduction of the peroxoate group. One common method involves the following steps:

Bromination of Undecanoic Acid: Undecanoic acid is treated with bromine in the presence of a catalyst to yield 11-bromoundecanoic acid.

Formation of 11-Bromoundecanoyl Chloride: The 11-bromoundecanoic acid is then converted to 11-bromoundecanoyl chloride using thionyl chloride.

Introduction of the Peroxoate Group: The 11-bromoundecanoyl chloride is reacted with dodecaneperoxoic acid to form 11-Bromoundecanoyl dodecaneperoxoate

Industrial Production Methods

Industrial production of 11-Bromoundecanoyl dodecaneperoxoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

11-Bromoundecanoyl dodecaneperoxoate undergoes various chemical reactions, including:

Oxidation: The peroxoate group can participate in oxidation reactions, converting substrates to their oxidized forms.

Reduction: The bromine atom can be reduced under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions

Major Products Formed

Oxidation: Oxidized organic compounds.

Reduction: Reduced brominated compounds.

Substitution: Substituted derivatives with various functional groups

Wissenschaftliche Forschungsanwendungen

11-Bromoundecanoyl dodecaneperoxoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 11-Bromoundecanoyl dodecaneperoxoate involves its interaction with molecular targets through its bromine and peroxoate groups. The bromine atom can participate in halogen bonding, while the peroxoate group can undergo redox reactions. These interactions can modulate various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison

| Compound | Molecular Formula | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| 11-Bromoundecanoyl dodecaneperoxoate | C23H43BrO4 | Bromine, peroxide, ester | ~467.4 (calculated) |

| 1-Bromododecane | C12H25Br | Bromoalkane | 249.23 |

| Hexabromocyclododecane (HBCD) | C12H18Br6 | Brominated cycloalkane | 641.7 |

| Dodecane-1,12-diol | C12H26O2 | Diol | 202.34 |

| 11-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)... | C24H29BrN2O3S2 | Bromine, thioxothiazolidinone, carboxylic acid | 569.59 |

Key Observations :

- The peroxide and ester groups in 11-bromoundecanoyl dodecaneperoxoate distinguish it from simpler bromoalkanes (e.g., 1-bromododecane) and diols (e.g., dodecane-1,12-diol).

- Compared to HBCD, a cyclic brominated flame retardant, the linear structure of 11-bromoundecanoyl dodecaneperoxoate may reduce environmental persistence but increase thermal instability .

Reactivity and Stability

Table 2: Reactivity and Stability Profiles

Key Observations :

- The peroxide group in 11-bromoundecanoyl dodecaneperoxoate renders it far more reactive than non-peroxide brominated compounds. Its decomposition under heat could release toxic fumes (e.g., HBr), akin to alkyl bromides .

- Unlike HBCD, which persists in the environment, 11-bromoundecanoyl dodecaneperoxoate’s instability may limit its ecological impact but increase handling risks .

Key Observations :

- 11-Bromoundecanoyl dodecaneperoxoate’s applications are niche compared to HBCD’s widespread historical use in flame retardancy. Its handling aligns with protocols for organic peroxides, emphasizing thermal control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.